Cas no 1251699-47-4 (4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide)
![4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1251699-47-4x500.png)
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide
- 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
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- インチ: 1S/C20H26N2O4S2/c1-20(2,3)15-5-7-16(8-6-15)28(24,25)21(4)17-9-14-27-18(17)19(23)22-10-12-26-13-11-22/h5-9,14H,10-13H2,1-4H3
- InChIKey: RXQVILFEIVFSBW-UHFFFAOYSA-N
- SMILES: C1(S(N(C)C2C=CSC=2C(N2CCOCC2)=O)(=O)=O)=CC=C(C(C)(C)C)C=C1
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2117-10mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-5μmol |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-20mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-15mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-3mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-10μmol |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-2mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-5mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-1mg |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2117-2μmol |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide |
1251699-47-4 | 2μmol |
$57.0 | 2023-09-10 |
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamideに関する追加情報
Chemical Profile of 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide (CAS No. 1251699-47-4)
4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide, identified by its CAS number 1251699-47-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This sulfonamide derivative exhibits a unique structural framework, combining a thiophene core with morpholine and sulfonamide functional groups, which endows it with potential biological activities relevant to modern drug discovery.
The molecular structure of this compound features a 4-tert-butyl substituent on the benzene ring, which influences its electronic properties and solubility characteristics. The presence of a morpholine-4-carbonyl moiety at the 2-position of the thiophene ring introduces additional complexity, potentially modulating interactions with biological targets. The sulfonamide group at the 1-position of the benzene ring is a well-known pharmacophore in drug design, often contributing to binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with various biological targets. Studies suggest that the 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide scaffold may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. The morpholine moiety, in particular, has been identified as a key structural element that enhances binding to specific protein targets, making it a valuable component in the design of novel therapeutic agents.
In vitro assays have demonstrated promising preliminary results for this compound, indicating potential efficacy in modulating pathways associated with diseases such as cancer and autoimmune conditions. The sulfonamide group contributes to its stability under physiological conditions, while the thiophene ring provides a rigid aromatic core that can be further functionalized for enhanced bioactivity. These features make it an attractive candidate for further investigation in medicinal chemistry.
The synthesis of 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide involves multi-step organic reactions, including sulfonylation, condensation, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex thiophene-based core efficiently. These synthetic strategies ensure high yields and purity, which are critical for subsequent biological evaluation.
Current research in medicinal chemistry emphasizes the development of structurally diverse compounds to overcome resistance mechanisms and improve therapeutic outcomes. The unique combination of structural elements in 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide positions it as a promising lead compound for further optimization. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly assess the biological potential of this molecule and its derivatives.
The role of sulfonamides in drug development cannot be overstated. These compounds have a long history of clinical success across various therapeutic areas, including antibacterial, antiviral, and anti-inflammatory treatments. The introduction of novel sulfonamide derivatives into drug discovery pipelines continues to yield innovative therapeutic solutions. The specific structural features of 4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide, such as the thiophene-thiazole hybridization and the morpholine scaffold, contribute to its unique pharmacological profile.
Future studies may focus on exploring analogs of this compound to enhance its pharmacokinetic properties and target specificity. Modifications to the 4-substituent on the benzene ring, such as varying alkyl or aryl groups, could further refine its biological activity. Additionally, exploring different sulfonamide linkages or incorporating additional heterocyclic moieties may uncover new mechanisms of action.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1251699-47-4. Predictive models can analyze large datasets to identify optimal structural modifications based on known bioactivity patterns. This approach not only saves time but also allows for the rapid design of novel compounds with tailored properties.
In conclusion,4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-y]]benzene-l-sulfonamide (CAS No: 12516994744 is a structurally complex sulfonamide derivative with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug development efforts aimed at addressing unmet medical needs.
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